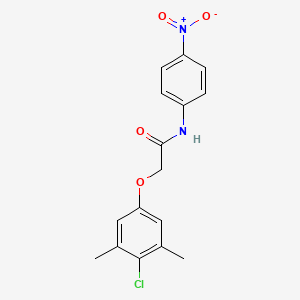![molecular formula C13H16N2O3 B4897078 N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4897078.png)
N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide, also known as MVEDA, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. MVEDA is a derivative of ethylenediamine and has been synthesized through a number of methods.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Additionally, N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is a protein that is involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in these cells. Additionally, N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease. In vivo studies have shown that N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has anti-tumor activity and can inhibit the growth of tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide in lab experiments is that it is relatively easy to synthesize and can be produced in high yields. Additionally, N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to have a number of potential applications in scientific research, making it a promising candidate for further study. However, one limitation of using N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in various applications.
Direcciones Futuras
There are a number of future directions for the study of N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide. One potential direction is to further investigate its mechanism of action, which could lead to the development of more effective therapies for cancer and Alzheimer's disease. Additionally, future studies could investigate the potential use of N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide in other applications, such as the treatment of other neurodegenerative diseases or as a potential anti-inflammatory agent. Finally, future studies could investigate the potential use of N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide in combination with other drugs, which could enhance its therapeutic potential.
Métodos De Síntesis
N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been synthesized through a number of methods, including the reaction of 4-methylbenzylamine with ethylenediamine dihydrochloride, followed by the addition of 2-chloroethyl vinyl ether. Another method involves the reaction of 4-methylbenzylamine with ethylenediamine dihydrochloride, followed by the addition of vinyl acetate and sodium hydroxide. Both methods have been successful in producing N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide in high yields.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for use in cancer therapy. Additionally, N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of the disease.
Propiedades
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-18-9-8-14-12(16)13(17)15-11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMSIZIJTLPEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Ethenyloxy)ethyl]-N'-(4-methylphenyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4897012.png)

![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide](/img/structure/B4897025.png)
![9-ethyl-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4897028.png)
![(1H-imidazol-4-ylmethyl)({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B4897031.png)
![1-[5-(3-chloro-2-methylphenyl)-2-furoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897034.png)
![2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4897042.png)
![ethyl [5-(4-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4897052.png)
![ethyl 5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4897057.png)
![3-[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B4897071.png)
![1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B4897079.png)
![N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4897094.png)
![3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone](/img/structure/B4897097.png)
![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897103.png)